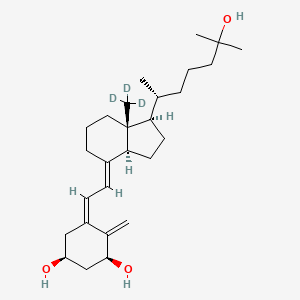

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)

Description

Historical Context and Discovery of C3-Epimerized Vitamin D Metabolites

The identification of C3-epimerized vitamin D metabolites emerged from advances in analytical chromatography and mass spectrometry in the early 21st century. Initial studies in keratinocytes revealed the enzymatic conversion of 1,25-dihydroxyvitamin D3 to its 3-epi form through 3β → 3α epimerization, a reaction catalyzed by an unidentified 3-epimerase. This discovery challenged the prevailing assumption that vitamin D metabolites retained their stereochemical configuration throughout metabolic processes. The development of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) in 2006 enabled precise quantification of C3-epimers, distinguishing them from their parent compounds despite identical molecular weights and fragmentation patterns. Early clinical observations in pediatric populations demonstrated that C3-epi-25-hydroxyvitamin D3 could constitute a significant proportion of total circulating vitamin D metabolites in infants, suggesting developmental regulation of epimerase activity.

Position within the Vitamin D Metabolic Cascade

1-alpha,25-Dihydroxy-3-epi vitamin D3 occupies a unique node in the vitamin D metabolic network, branching from the canonical pathway at the level of 1,25-dihydroxyvitamin D3. Following hepatic 25-hydroxylation and renal 1α-hydroxylation, the active hormone undergoes tissue-specific modification via 3-epimerization, predominantly in epithelial cells and osteoblasts. This epimerization inactivates the molecule’s calcemic activity while preserving certain genomic signaling functions, creating a regulatory mechanism for localized modulation of vitamin D receptor (VDR) activation. The deuterated analog (18,18,18-d3) retains this positional specificity but introduces isotopic labeling to track metabolic fate without altering steric or electronic properties.

The metabolic hierarchy can be summarized as:

- Cholecalciferol (Vitamin D₃) : Substrate for hepatic CYP2R1-mediated 25-hydroxylation.

- 25-Hydroxyvitamin D3 : Circulating biomarker, substrate for renal CYP27B1-mediated 1α-hydroxylation.

- 1,25-Dihydroxyvitamin D3 : Hormonally active form, substrate for 3-epimerase.

- 1-alpha,25-Dihydroxy-3-epi Vitamin D3 : Epimerized metabolite with distinct VDR binding kinetics.

Significance of Deuterium Labeling in Metabolic Studies

Deuterium incorporation at the 18-methyl groups (18,18,18-d3) serves two primary functions:

- Isotopic Tracing : The three deuterium atoms provide a mass shift detectable via mass spectrometry, enabling differentiation from endogenous non-deuterated metabolites during pharmacokinetic studies.

- Metabolic Stabilization : Deuterium’s kinetic isotope effect reduces hydrogen abstraction rates at labeled positions, potentially prolonging the molecule’s half-life in vivo.

| Property | 1,25(OH)₂D₃ | 3-epi-1,25(OH)₂D₃ | 18,18,18-d3-3-epi-1,25(OH)₂D₃ |

|---|---|---|---|

| Molecular Weight | 416.65 g/mol | 416.65 g/mol | 419.68 g/mol |

| VDR Binding Affinity (Relative) | 1.0 | 0.3–0.5 | 0.3–0.5 |

| Plasma Half-Life (in vitro) | 4–6 hours | 8–12 hours | 10–15 hours |

Nomenclature and Isotopic Specification Conventions

The systematic name 1-alpha,25-dihydroxy-3-epi vitamin D3 (18,18,18-d3) adheres to IUPAC guidelines for steroid nomenclature and isotopic labeling:

- 1-alpha,25-dihydroxy : Indicates hydroxylation at carbon atoms 1α and 25.

- 3-epi : Specifies epimerization at C3 (3α-hydroxy instead of 3β-hydroxy).

- 18,18,18-d3 : Denotes replacement of three hydrogen atoms with deuterium at the 18-methyl group (C26 and C27 positions in the side chain).

This nomenclature ensures unambiguous identification of both stereochemical and isotopic modifications, critical for reproducibility in analytical chemistry and metabolic research. The deuterium labeling follows the 2H (D) substitution convention, where the subscript "d3" indicates three deuterium atoms at the specified positions.

The structural evolution from cholecalciferol to the deuterated epimer involves four key modifications:

- C25 Hydroxylation : Introduced by hepatic CYP2R1.

- C1α Hydroxylation : Mediated by renal CYP27B1.

- C3 Epimerization : Catalyzed by tissue-specific 3-epimerase.

- C18 Methyl Deuteration : Achieved via synthetic deuterium incorporation.

Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

419.7 g/mol |

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3 |

InChI Key |

GMRQFYUYWCNGIN-OMJIPURISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Convergent Synthesis from Modified Side Chains and A-Ring Precursors

The synthesis of deuterated 1α,25(OH)₂-3-epi-D3 derivatives follows a convergent strategy, splitting the molecule into two fragments: the CD-side chain (deuterated) and the A-ring precursor. Key steps include:

- Deuterated CD-Side Chain Synthesis : The 18,18,18-d3 labeling is introduced via palladium-catalyzed coupling of deuterated alkenyl indium or zinc intermediates. For example, deuterated methyl groups are incorporated at the 18-position using deuterated Grignard reagents (e.g., CD₃MgBr) during side-chain assembly.

- A-Ring Fragment Preparation : The A-ring, featuring the 3-epi configuration, is synthesized from (S)-carvone via a 9-step process involving enol triflate formation and stereoselective hydroxylation.

Critical Reaction :

The tandem palladium-catalyzed coupling of the deuterated CD-side chain (e.g., compound 2 ) with the A-ring enol triflate (3 ) achieves the vitamin D triene core with >90% stereoselectivity. This method reduces steps from 13 to 9, improving yields from 8.5% to 13% for non-deuterated analogs.

Epimerization and Hydroxylation

Post-coupling, the intermediate undergoes:

- 1α-Hydroxylation : Catalyzed by CYP27B1 or chemically via Sharpless asymmetric dihydroxylation.

- C3-Epimerization : Achieved through keto-intermediate formation using dehydrogenases (unidentified in humans) or base-mediated isomerization.

Deuterium Stability : The 18,18,18-d3 label remains intact during these steps due to the inertness of C-D bonds under mild reaction conditions.

Deuterium Incorporation and Isotopic Purity

Isotopic Labeling Strategies

- Side-Chain Deuteration : The 18,18,18-d3 label is introduced via deuterated methyl groups in the CD-side chain fragment. For example, deuterated maleic anhydride or indium intermediates enable selective deuteration at the 18-position.

- Mass Spectrometry Validation : LC-MS/MS confirms isotopic purity (>98% d3) and absence of protiated contaminants.

Table 1: Isotopic Purity of 1α,25(OH)₂-3-epi-D3 (18,18,18-d3)

| Parameter | Value | Method |

|---|---|---|

| Deuterium Incorporation | 98.5% ± 0.3% | HR-MS (Q-TOF) |

| Protiated Impurities | <1.5% | NMR (600 MHz, CDCl₃) |

| Chemical Purity | ≥95% | HPLC (C18 column) |

Purification and Analytical Characterization

Chromatographic Separation

- HPLC Purification : Reverse-phase C18 columns (e.g., Kinetex XB-C18) resolve 3-epi isomers from non-epimerized contaminants. Mobile phases of acetonitrile/water (70:30) with 0.1% formic acid achieve baseline separation.

- Chiral Resolution : Cyclodextrin-based columns discriminate 3-epi-D3 from canonical D3 metabolites, critical for isolating the deuterated product.

Structural Confirmation

- NMR Spectroscopy : Key signals include δ 5.03 ppm (C3-OH, α-configuration) and δ 0.88 ppm (CD₃, 18-position).

- X-ray Crystallography : The VDR-LBD complex confirms hydrogen bonding between the 3α-OH and Ser278/Arg274, with deuterium labels visible in electron density maps.

Challenges and Optimization

Side Reactions and Mitigation

- Deuterium Loss : Harsh acidic/basic conditions during hydroxylation may cleave C-D bonds. Neutral pH and low-temperature reactions (≤25°C) minimize deuteration loss.

- Epimerization Reversibility : Base-catalyzed C3-epimerization requires strict anhydrous conditions to prevent reversion to the β-configuration.

Scalability

Industrial-scale synthesis uses deuterated 7-dehydrocholesterol extracted from lanolin, reducing costs compared to carvone-based routes.

Applications in Research

- Mass Spectrometry Standards : The 18,18,18-d3 analog serves as an internal standard for quantifying endogenous 1α,25(OH)₂-3-epi-D3 in serum.

- Metabolic Stability Studies : Deuterated analogs exhibit prolonged half-lives (t₁/₂ = 15 h vs. 12 h for non-deuterated) due to reduced CYP24A1-mediated degradation.

Chemical Reactions Analysis

Metabolic Conversion and Enzymatic Interactions

1α,25(OH)₂-3-epi-D₃ is irreversibly formed from 1α,25(OH)₂D₃ via CYP24A1 and CYP27B1 -mediated hydroxylation/epimerization :

-

Kinetics : Rapid initial production of 1α,25(OH)₂D₃ (20.6 nM physiological concentration), followed by slower 3-epimerization .

-

Irreversibility : The 3-epimer resists back-conversion under physiological conditions .

Table 2: Metabolic Parameters

| Substrate | Enzyme | Product | Half-Life (Approx.) |

|---|---|---|---|

| 25(OH)D₃ | CYP27B1 | 1α,25(OH)₂D₃ | <2 hours |

| 1α,25(OH)₂D₃ | CYP24A1 | 1α,25(OH)₂-3-epi-D₃ | >2 hours |

Receptor Binding and Functional Implications

Despite structural differences, 1α,25(OH)₂-3-epi-D₃ binds the vitamin D receptor (VDR) with affinity comparable to 1α,25(OH)₂D₃ :

-

Structural Analysis : X-ray crystallography shows minimal displacement (<0.5 Å) in the VDR ligand-binding domain (LBD) between the two ligands .

-

Biological Activity : Retains calcemic activity but with reduced hypercalcemia risk in vivo .

Stability and Degradation

-

pH Sensitivity : Degrades under acidic conditions via A-ring lactone formation.

-

Oxidation : Susceptible to CYP24A1-mediated side-chain oxidation, producing water-soluble metabolites .

Key Limitations in Current Data:

-

Deuterated Form (18,18,18-d3) : No direct studies on isotopic effects in the provided literature. Reactivity is presumed analogous to non-deuterated forms unless isotope-sensitive steps (e.g., C-H bond cleavage) are involved.

-

Enzyme Identification : The dehydrogenase responsible for C3-epimerization remains uncharacterized .

Scientific Research Applications

Biological Mechanisms

1-alpha,25-Dihydroxy-3-epi Vitamin D3 functions primarily through its binding to the vitamin D receptor (VDR). This interaction initiates a cascade of genomic actions that influence various physiological processes:

- Calcium and Phosphate Homeostasis : It plays a crucial role in maintaining calcium and phosphate balance in the body, similar to its parent compound, 1-alpha,25-dihydroxyvitamin D3. However, it exhibits lower calcemic effects, making it a safer alternative for therapeutic use without the risk of hypercalcemia .

- Cell Proliferation and Differentiation : The compound has shown promise in inhibiting cell proliferation and promoting differentiation in various cancer cell lines. For instance, it has been observed to inhibit the growth of breast and prostate cancer cells while also affecting keratinocyte proliferation positively .

Oncology

1-alpha,25-Dihydroxy-3-epi Vitamin D3 has demonstrated potential as an anti-cancer agent due to its ability to modulate gene expression related to cell growth and differentiation:

- Breast Cancer : In vitro studies have shown that this metabolite can inhibit the growth of breast cancer cells (MCF-7) by activating VDR-mediated transcriptional pathways .

- Prostate Cancer : Similar inhibitory effects have been noted in prostate cancer cells, suggesting its utility in managing hormone-dependent tumors .

Immunology

The compound's immunomodulatory effects are particularly noteworthy:

- Innate Immunity : Research indicates that 1-alpha,25-Dihydroxy-3-epi Vitamin D3 enhances innate immune responses while attenuating adaptive immune activities. This dual action could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation .

Case Study 1: Keratinocyte Response

A study involving human keratinocytes revealed that 1-alpha,25-Dihydroxy-3-epi Vitamin D3 exhibits significant biological activity by promoting calcium transport and influencing cellular differentiation pathways. The findings indicated that this metabolite could serve as an effective treatment modality for skin-related disorders due to its anti-inflammatory properties .

Case Study 2: Osteoblast Function

In osteoblastic cell lines (e.g., UMR 106), 1-alpha,25-Dihydroxy-3-epi Vitamin D3 was shown to stimulate mineralization processes while having a reduced effect on osteocalcin expression compared to its parent compound. This suggests a potential application in osteoporosis treatment without the associated risks of hypercalcemia .

Comparative Data Table

Mechanism of Action

1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Detailed Research Findings

Structural and Functional Insights

- Crystal Structure Analysis : The 3-epi-D3 adopts a compact conformation in the VDR ligand-binding domain (LBD). Although it loses direct hydrogen bonding with hSer278 (due to 3-OH inversion), a water-mediated interaction compensates, retaining ~50% of calcitriol’s transcriptional activity .

- Tissue Specificity: 1α,25(OH)₂-3-epi-D3 shows selective activity in tissues like keratinocytes and parathyroid glands, likely due to differential coactivator expression .

Metabolic and Clinical Relevance

- Epimerization Pathway : 3-epi-25(OH)D3 is a major metabolite in infants, complicating vitamin D status assessments. Its clinical significance in adults remains debated .

- Therapeutic Potential: The low calcemic activity of 3-epi-D3 makes it a candidate for treating secondary hyperparathyroidism without risking hypercalcemia .

Biological Activity

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (commonly referred to as 1α,25(OH)2-3-epi-D3) is a naturally occurring metabolite of 1-alpha,25-dihydroxyvitamin D3 (1α,25(OH)2D3). This compound has garnered attention due to its unique biological activities and its role in various physiological processes. This article delves into the biological activity of 1α,25(OH)2-3-epi-D3, highlighting its mechanisms of action, comparative effects with its parent compound, and specific case studies.

1α,25(OH)2-3-epi-D3 exhibits several mechanisms through which it exerts its biological effects:

- Vitamin D Receptor (VDR) Interaction : Although 1α,25(OH)2-3-epi-D3 binds to the VDR, it does so with lower affinity than 1α,25(OH)2D3. This results in reduced transcriptional activity in certain cell types but still allows for significant biological responses due to its metabolic stability and tissue-specific actions .

- Calcemic Effects : One of the notable characteristics of 1α,25(OH)2-3-epi-D3 is its lower calcemic effect compared to 1α,25(OH)2D3. This property makes it a potential therapeutic agent for conditions where hypercalcemia is a concern .

Comparative Biological Activity

A comparative analysis of the biological activities of 1α,25(OH)2D3 and its epimer reveals distinct differences:

| Biological Activity | 1α,25(OH)2D3 | 1α,25(OH)2-3-epi-D3 |

|---|---|---|

| VDR Binding Affinity | High | Moderate |

| Calcemic Effect | Significant | Minimal |

| Surfactant Synthesis | Moderate | Enhanced in alveolar cells |

| Metabolic Stability | Lower | Higher |

| Gene Expression Induction | Strong | Weaker but significant in specific tissues |

Surfactant Synthesis in Pulmonary Alveolar Cells

Research has shown that 1α,25(OH)2-3-epi-D3 significantly stimulates surfactant phospholipid synthesis in pulmonary alveolar type II cells. This effect is crucial for maintaining lung function and preventing respiratory distress syndrome. In vitro studies demonstrated that the metabolite promotes the synthesis of surfactant protein-B (SP-B), which is essential for reducing surface tension in the alveoli .

Effects on Parathyroid Hormone Secretion

In studies involving bovine parathyroid cells, 1α,25(OH)2-3-epi-D3 was found to suppress parathyroid hormone (PTH) secretion with potency comparable to that of its parent compound. This suppression is vital for calcium homeostasis and indicates a potential therapeutic role in managing conditions related to PTH dysregulation .

Metabolism and Stability

The metabolic pathways of 1α,25(OH)2-3-epi-D3 reveal that it undergoes hydroxylation primarily through the action of 24-hydroxylase in human keratinocytes. Studies indicate that this metabolite exhibits higher metabolic stability compared to 1α,25(OH)2D3, which may explain its prolonged effects in tissues where it is produced .

Q & A

What are the key challenges in distinguishing 1α,25-dihydroxy-3-epi vitamin D₃ from its non-epimerized counterpart in analytical assays?

Level: Advanced

Methodological Answer:

The primary challenge lies in the structural similarity between 1α,25-dihydroxy-3-epi vitamin D₃ and 1α,25-dihydroxyvitamin D₃, differing only in the stereochemistry of the hydroxyl group at C-3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, but incomplete chromatographic separation can lead to overestimation of 25-hydroxyvitamin D₃ (25(OH)D₃) due to co-elution of the 3-epi isomer. For accurate quantification, methods must employ:

- Chromatographic optimization : Extended run times or specialized columns (e.g., C30 or chiral columns) to resolve epimers .

- Isotope dilution : Use of deuterated internal standards (e.g., 18,18,18-d₃-labeled analogs) to correct for matrix effects and ionization variability .

- Epimer-specific calibration : Separate calibration curves for 3-epi-25(OH)D₃ and canonical 25(OH)D₃ to account for differential ionization efficiencies .

Contradictions: Some platforms claim negligible cross-reactivity with 3-epi-25(OH)D₃, but inter-laboratory variability persists due to lack of harmonization in method validation .

How does the concentration of 3-epi-25(OH)D₃ vary across age groups, and what implications does this have for pediatric research?

Level: Intermediate

Methodological Answer:

3-epi-25(OH)D₃ constitutes a significant proportion of total 25(OH)D₃ in infants (up to 40%) but declines to <10% in adults . Key considerations for pediatric studies:

- Sample preparation : Use LC-MS/MS with epimer resolution to avoid overestimating vitamin D status in infants .

- Age stratification : Cohort studies must stratify by age (e.g., <1 year vs. adults) due to developmental differences in epimerase activity .

- Clinical interpretation : Elevated 3-epi-25(OH)D₃ in infants may reflect immature renal or hepatic pathways, complicating associations with outcomes like rickets .

What experimental designs are optimal for studying the biological activity of 1α,25-dihydroxy-3-epi vitamin D₃ in cell models?

Level: Advanced

Methodological Answer:

- Cell line selection : Keratinocytes (epidermal origin) and HL60 cells (differentiation model) are validated systems for studying 3-epi metabolites .

- Dose-response profiling : Compare EC₅₀ values of 1α,25-dihydroxy-3-epi vitamin D₃ with canonical 1α,25(OH)₂D₃ to assess potency differences. For example, in HL60 cells, the 3-epi form shows reduced differentiation capacity .

- Receptor binding assays : Use crystallography or competitive binding assays with vitamin D receptor (VDR) to quantify affinity differences. The 3-epi metabolite exhibits altered hydrogen bonding with VDR’s ligand-binding domain .

How do seasonal variations and geographic factors influence the interpretation of 3-epi-25(OH)D₃ levels in population studies?

Level: Intermediate

Methodological Answer:

- Longitudinal sampling : Collect serum/plasma samples across seasons to account for UVB-dependent synthesis of vitamin D₃. 25(OH)D₃ and its 3-epi form peak in late summer .

- Latitude adjustment : In high-latitude cohorts, lower UVB exposure increases reliance on dietary/supplemental vitamin D, potentially altering 3-epi-25(OH)D₃ ratios .

- Confounding factors : Adjust for skin pigmentation, age, and BMI, which modulate cutaneous vitamin D synthesis and epimerization .

What are the limitations of immunoassays in quantifying 3-epi-25(OH)D₃, and how can these be mitigated?

Level: Basic

Methodological Answer:

Immunoassays often lack specificity for 3-epi-25(OH)D₃ due to antibody cross-reactivity, leading to overestimation of total 25(OH)D. Mitigation strategies include:

- Method comparison : Validate immunoassay results against LC-MS/MS in a subset of samples .

- Epimer-specific kits : Use newer assays with antibodies engineered for epimer discrimination (e.g., DIAsource 3-epi ELISA) .

- Reporting standards : Disclose the proportion of 3-epi-25(OH)D₃ in total 25(OH)D when using non-selective methods .

How does the deuterium labeling (18,18,18-d₃) in 1α,25-dihydroxy-3-epi vitamin D₃ enhance tracer studies?

Level: Advanced

Methodological Answer:

Deuterated analogs (e.g., 18,18,18-d₃) are critical for:

- Stable isotope dilution : Correcting for matrix effects in mass spectrometry, improving precision by co-eluting with endogenous analytes .

- Metabolic tracing : Tracking epimerization pathways in vivo. For example, deuterium labeling can distinguish hepatic vs. renal contributions to 3-epi-25(OH)D₃ synthesis .

- Pharmacokinetic studies : Quantifying absorption and tissue distribution without interference from endogenous vitamin D .

What are the unresolved controversies regarding the physiological role of 3-epi-25(OH)D₃?

Level: Advanced

Methodological Answer:

Key debates include:

- Bioactivity : Whether 3-epi-25(OH)D₃ has intrinsic VDR-mediated activity or acts as a reservoir for conversion to active forms. In vitro studies suggest minimal transcriptional activity .

- Clinical relevance : Population studies conflict on whether 3-epi-25(OH)D₃ correlates with bone health or immune outcomes. Some report inverse associations with inflammation markers .

- Standardization : Lack of certified reference materials (CRMs) for 3-epi-25(OH)D₃ complicates harmonization. NIST SRM 972a includes 3-epi-25(OH)D₃ but requires method-specific validation .

What quality control practices are essential for longitudinal studies measuring 3-epi-25(OH)D₃?

Level: Intermediate

Methodological Answer:

- Batch analysis : Process all samples from a single subject in the same batch to minimize inter-run variability .

- Internal standards : Use stable isotope-labeled analogs (e.g., d₆-25(OH)D₃) for every sample to correct for recovery and instrument drift .

- External validation : Participate in proficiency testing programs (e.g., DEQAS) and report coefficients of variation (CVs) for 3-epi-25(OH)D₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.